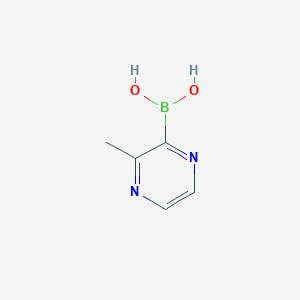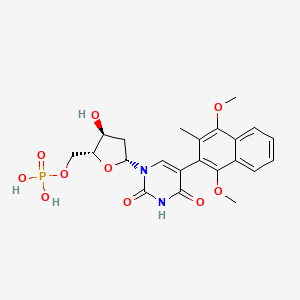![molecular formula C5H12N2O B12941596 [(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)
[(2R)-morpholin-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-morpholin-2-yl]methanamine is an organic compound with the molecular formula C5H12N2O. It is a derivative of morpholine, featuring an amine group attached to the morpholine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-morpholin-2-yl]methanamine typically involves the reaction of morpholine with formaldehyde and hydrogen cyanide, followed by hydrolysis. Another method includes the reductive amination of morpholine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-morpholin-2-yl]methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of morpholine.
Aplicaciones Científicas De Investigación
[(2R)-morpholin-2-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: this compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(2R)-morpholin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
- [(2R)-4-benzylmorpholin-2-yl]methanamine
- [(2R)-pyrrolidin-2-yl]methanamine
Comparison
[(2R)-morpholin-2-yl]methanamine is unique due to its specific structural features and reactivity. Compared to [(2R)-4-benzylmorpholin-2-yl]methanamine, it has a simpler structure, making it more versatile in synthetic applications. [(2R)-pyrrolidin-2-yl]methanamine, on the other hand, has a different ring structure, which affects its chemical properties and reactivity .
Propiedades
Fórmula molecular |
C5H12N2O |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
[(2R)-morpholin-2-yl]methanamine |
InChI |
InChI=1S/C5H12N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-4,6H2/t5-/m1/s1 |
Clave InChI |
OXYALYJRWGRVAM-RXMQYKEDSA-N |
SMILES isomérico |
C1CO[C@@H](CN1)CN |
SMILES canónico |
C1COC(CN1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone](/img/structure/B12941520.png)
![(Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile](/img/structure/B12941526.png)
![2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride](/img/structure/B12941528.png)






![Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12941573.png)



![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)
